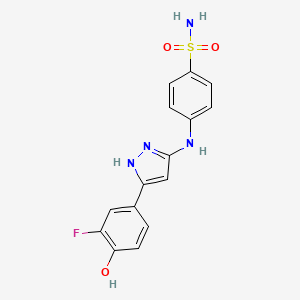

Anilinopyrazole deriv. 1f

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H13FN4O3S |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

4-[[5-(3-fluoro-4-hydroxyphenyl)-1H-pyrazol-3-yl]amino]benzenesulfonamide |

InChI |

InChI=1S/C15H13FN4O3S/c16-12-7-9(1-6-14(12)21)13-8-15(20-19-13)18-10-2-4-11(5-3-10)24(17,22)23/h1-8,21H,(H2,17,22,23)(H2,18,19,20) |

InChI Key |

QVUJFGWIMPTAEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=NNC(=C2)C3=CC(=C(C=C3)O)F)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Anilinopyrazole Derivatives

Regioselective Synthesis Approaches for Anilinopyrazole Core Structures

The regioselective construction of the anilinopyrazole core is paramount in determining the final properties of the molecule. The precise placement of substituents on the pyrazole (B372694) ring dictates the compound's three-dimensional structure and its interactions with biological targets or its material properties. Several synthetic strategies have been developed to control this regioselectivity, including one-pot multicomponent reactions and sequential condensation protocols.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecular architectures from simple starting materials in a single synthetic operation. mdpi.comcaltech.edu These reactions are characterized by their high atom economy, operational simplicity, and ability to generate structural diversity. mdpi.com In the context of anilinopyrazole synthesis, MCRs offer a convergent approach to assemble the core structure with a high degree of regioselectivity.

A notable one-pot procedure for synthesizing highly functionalized anilinopyrazoles involves the sequential condensation of active methylene (B1212753) reagents (AMRs), isothiocyanates, and substituted hydrazines. researchgate.net This method has proven to be versatile, allowing for the introduction of a wide array of substituents onto the pyrazole nucleus. researchgate.net The reaction proceeds through the initial formation of a thioamide intermediate from the reaction of an AMR with an isothiocyanate. This intermediate is then S-methylated in situ, followed by condensation with a hydrazine (B178648) derivative to yield the final pyrazole product. mdpi.com The conditions for these reactions are often mild, and the protocols can be highly chemo- and regioselective, leading to the isolation of a single N1-substituted pyrazole isomer. mdpi.com

| Reagent Type | Example | Role in Synthesis |

| Active Methylene Reagent | Ethyl cyanoacetate (B8463686), Malononitrile | Provides the C3 and C4 carbons of the pyrazole ring. |

| Isothiocyanate | Phenyl isothiocyanate | Source of the anilino group at the C5 position. |

| Hydrazine Derivative | Methylhydrazine, Benzylhydrazine (B1204620) | Forms the N1-N2 bond of the pyrazole ring. |

Sequential Condensation Protocols Employing Active Methylene Reagents and Isothiocyanates

Sequential condensation reactions provide a stepwise alternative to one-pot syntheses, allowing for the isolation and characterization of intermediates and offering a different level of control over the reaction outcome. The synthesis of anilinopyrazoles can be achieved through a sequential protocol that begins with the condensation of an active methylene compound with an isothiocyanate. researchgate.netvulcanchem.com

For instance, the reaction of ethyl cyanoacetate with phenyl isothiocyanate in the presence of a base like sodium hydride, followed by S-methylation, yields an N,S-thioketal intermediate. mdpi.com This "push-pull" alkene, bearing both electron-donating and electron-withdrawing groups, is a versatile synthon for the subsequent cyclization step. mdpi.com The reaction of this intermediate with a hydrazine derivative then leads to the formation of the pyrazole ring. mdpi.com While stepwise, these protocols have successfully produced tri- and tetra-substituted phenylamino (B1219803) pyrazoles in good yields. mdpi.com

Mechanistic Insights into the Cyclization Reaction Regioselectivity

The regioselectivity of the cyclization reaction to form the anilinopyrazole core is a critical aspect that determines the final substitution pattern. In the reaction involving an N,S-thioketal intermediate and a substituted hydrazine (e.g., methylhydrazine), there are two possible nitrogen atoms on the hydrazine that can initiate the cyclization.

Studies have shown that in one-pot procedures, the reaction is often highly regioselective. mdpi.com It is proposed that the substituted nitrogen atom of the hydrazine selectively displaces the S-methyl group of the N,S-thioketal intermediate. mdpi.com This leads to the formation of a specific ring-opened intermediate that then cyclizes to afford a single N1-substituted pyrazole derivative. mdpi.com

However, when the synthesis is performed in a stepwise manner, a mixture of regioisomers can be formed. For example, the reaction of a pre-formed N,S-thioketal with methylhydrazine in solvent-free conditions can lead to a mixture of two N-methyl pyrazole isomers. mdpi.com The unambiguous identification of these isomers is typically achieved through spectroscopic techniques such as NMR and mass spectrometry. mdpi.com The proximity of substituents, as determined by NOESY NMR experiments, and specific fragmentation patterns in mass spectrometry can help to confirm the regiochemical outcome. mdpi.com

Derivatization and Structural Diversification of the Anilinopyrazole Nucleus

Once the anilinopyrazole core is synthesized, further derivatization and structural diversification are often pursued to explore structure-activity relationships and fine-tune the compound's properties. This can involve modifications at various positions of the pyrazole ring and the introduction of different functional groups or molecular scaffolds.

Modification of Substituents at Pyrazole Ring Positions (e.g., N1, C3, C4, C5)

N1-Position: The substituent at the N1 position is typically introduced via the choice of hydrazine used in the cyclization step. For example, using methylhydrazine or benzylhydrazine leads to N1-methyl or N1-benzyl anilinopyrazoles, respectively. mdpi.com Further modifications at this position can be achieved through reactions such as N-alkylation. researchgate.net

C3-Position: The nature of the substituent at the C3 position is determined by the active methylene reagent used in the initial condensation. The use of different ketones or esters as starting materials allows for the introduction of various alkyl or aryl groups.

C4-Position: The C4 position is often substituted with groups derived from the active methylene reagent, such as cyano or ester functionalities. mdpi.com These groups can serve as handles for further chemical transformations.

C5-Position: The anilino group at the C5 position is a key feature of this class of compounds. The aromatic ring of the aniline (B41778) moiety can be further substituted to introduce additional diversity.

Introduction of Heteroaromatic and Aromatic Moieties

To expand the chemical space and explore new biological interactions, various heteroaromatic and aromatic moieties can be introduced into the anilinopyrazole structure. This can be achieved either by incorporating these moieties into the initial building blocks or by post-synthetic modifications.

For instance, the aniline ring at the C5 position can be substituted with different aromatic or heteroaromatic rings through cross-coupling reactions. The Ullmann coupling reaction, catalyzed by copper iodide, has been shown to be an efficient method for the N-arylation of 5-aminopyrazoles with aryl halides, yielding 5-arylamino-1-arylpyrazoles. researchgate.net Similarly, palladium-catalyzed coupling reactions can be employed to introduce various aryl or heteroaryl groups. researchgate.net The introduction of such moieties can significantly impact the pharmacological profile of the resulting compounds.

Synthesis of Specific Anilinopyrazole Isomers

The synthesis of specific anilinopyrazole isomers, such as Anilinopyrazole deriv. 1f, often involves multi-step reaction sequences that allow for precise control over the substitution pattern of the pyrazole core. A common and effective strategy is the regioselective synthesis from appropriately substituted precursors. One plausible and widely utilized approach involves the condensation of a β-ketoester or a related 1,3-dicarbonyl compound with a substituted hydrazine, followed by subsequent functionalization.

A representative synthesis of a 4-anilinopyrazole derivative can be conceptualized through a sequential condensation process. The initial step typically involves the reaction of an active methylene compound with phenylisothiocyanate. This is followed by S-methylation and subsequent reaction with a substituted hydrazine to form the pyrazole ring. mdpi.comresearchgate.net This method offers high regioselectivity, ensuring the desired arrangement of substituents on the pyrazole core. mdpi.comorganic-chemistry.org The aniline moiety can then be introduced at the C4 position through a Buchwald-Hartwig amination reaction, a powerful cross-coupling method. researchgate.net

For instance, the synthesis could commence with the reaction between an active methylene reagent and phenyl isothiocyanate in the presence of a base, followed by treatment with an alkylating agent like methyl iodide. The resulting intermediate is then cyclized with a substituted hydrazine in a suitable solvent, such as ethanol (B145695) or dimethylacetamide (DMAc), which has been shown to improve regioselectivity. researchgate.netorganic-chemistry.org The final key step, the introduction of the aniline group, would involve a palladium-catalyzed cross-coupling of a 4-halopyrazole intermediate with the desired aniline. This sequence is illustrated in the reaction scheme below:

Reaction Scheme: Illustrative Synthesis of a 4-Anilinopyrazole Derivative

This synthetic strategy is highly adaptable, allowing for the introduction of various substituents on both the pyrazole and aniline rings by selecting the appropriate starting materials. The conditions for each step, such as the choice of base, solvent, and catalyst system for the amination, can be optimized to maximize the yield and purity of the final product, this compound.

Advanced Spectroscopic and Structural Characterization Techniques

The definitive identification and structural elucidation of this compound rely on a suite of advanced spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, connectivity, functional groups, and three-dimensional arrangement of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of anilinopyrazole derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous assignment of the molecular structure. researchgate.net

In the ¹H NMR spectrum of a typical 4-anilinopyrazole derivative, distinct signals are expected for the protons on the pyrazole ring, the aniline ring, and any other substituents. acs.org For example, the N-H proton of the aniline group typically appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration. mdpi.com The aromatic protons on the aniline and any phenyl groups on the pyrazole ring will resonate in the downfield region, typically between 7.0 and 8.5 ppm, with their multiplicity (singlet, doublet, triplet, etc.) providing information about adjacent protons. ijpsonline.com Protons of alkyl groups, if present, will appear in the upfield region of the spectrum. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Anilinopyrazole Derivative Note: This table presents expected chemical shift ranges based on published data for similar structures and is for illustrative purposes.

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Pyrazole-CH | 7.5 - 8.5 (singlet) | 110 - 125 |

| Aniline-NH | 8.0 - 9.5 (broad singlet) | - |

| Aromatic-CH | 6.5 - 8.0 (multiplets) | 115 - 145 |

| Pyrazole-C (substituted) | - | 135 - 165 |

| Aniline-C (substituted) | - | 130 - 150 |

| Alkyl-CH₃ | 1.2 - 2.5 (singlet or multiplet) | 10 - 30 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. ijpsonline.com

For this compound, HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ corresponding to its exact molecular formula. For example, a measured m/z value of 345.1342 for an [M+H]⁺ ion would corroborate a calculated molecular formula with a mass of 345.1345.

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. frontiersin.org When subjected to ionization, the molecule can break apart in predictable ways, and the resulting fragment ions are detected. The fragmentation pattern serves as a molecular fingerprint and can help to confirm the presence of specific structural motifs within the molecule. ijpsonline.com For instance, cleavage of the bond between the aniline nitrogen and the pyrazole ring, or fragmentation of the substituent groups, would produce characteristic fragment ions. frontiersin.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. organic-chemistry.org The FTIR spectrum shows the absorption of infrared radiation by the molecule at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. mdpi.com

For this compound, the FTIR spectrum would be expected to display characteristic absorption bands for the various functional groups. The N-H stretching vibration of the aniline group typically appears as a sharp to medium band in the region of 3300-3500 cm⁻¹. mdpi.com The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹. semanticscholar.org The C=C and C=N stretching vibrations within the aromatic and pyrazole rings give rise to a series of bands in the 1450-1650 cm⁻¹ region. semanticscholar.org The presence of other functional groups, such as a cyano or carbonyl group, would also produce strong, characteristic absorption bands in the spectrum. frontiersin.org

Table 2: Expected FTIR Absorption Bands for this compound Note: This table is illustrative and based on typical frequency ranges for the indicated functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aniline N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Pyrazole/Aromatic C=C, C=N | Stretch | 1450 - 1650 |

| C-N | Stretch | 1200 - 1350 |

Applications of X-ray Crystallographic Analysis in Anilinopyrazole Derivative Design

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated. researchgate.netcambridge.org

In the context of anilinopyrazole derivatives, X-ray crystallography plays a crucial role in drug design and development. researchgate.net For example, obtaining the crystal structure of an anilinopyrazole derivative bound to a biological target, such as an enzyme, can reveal key binding interactions. pnas.org This structural information is invaluable for understanding the mechanism of action and for designing new analogues with improved potency and selectivity. Current time information in Bangalore, IN. The analysis of crystal packing and intermolecular interactions, such as hydrogen bonds and π-stacking, can also provide insights into the solid-state properties of the compound, which are important for pharmaceutical formulation. researchgate.net The design of novel and potent inhibitors can be significantly accelerated by using X-ray crystal structures to guide the synthetic modification of the anilinopyrazole scaffold. pnas.org

Biological Activity Profiling and Efficacy Studies of Anilinopyrazole Derivatives

Antimalarial Activity Investigations

Recent studies have explored the potential of anilinopyrazole derivatives as antimalarial agents. researchgate.netmdpi.com The pyrazole (B372694) core is a recognized scaffold in medicinal chemistry, with various compounds demonstrating pharmacological activities, including antimalarial effects. researchgate.netmdpi.com

In Vitro Antiplasmodial Activity Evaluations

A series of 5-anilino-3-(hetero)arylpyrazoles were synthesized and evaluated for their in vitro antiplasmodial activity. researchgate.netmdpi.com The antiplasmodial activity is typically expressed as the 50% inhibitory concentration (IC50), which is the concentration of a drug that inhibits 50% of parasitic growth. mdpi.complos.org This value is determined by measuring the activity of the parasite lactate (B86563) dehydrogenase (pLDH). mdpi.com

The investigation into these anilinopyrazole derivatives allowed for the definition of structure-activity relationships, identifying several compounds with notable micromolar IC50 values. researchgate.netmdpi.com

Comparative Efficacy Against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium Strains

The efficacy of new antimalarial compounds is often assessed against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum to determine their potential to overcome existing drug resistance. plos.orgiium.edu.my Chloroquine (B1663885) was a highly effective antimalarial drug, but widespread resistance has diminished its utility. plos.org

In a study of 5-anilino-3-(hetero)arylpyrazoles, compounds 2b, 2e, 2k, and 2l emerged as the most promising derivatives, demonstrating micromolar IC50 values against both chloroquine-sensitive and chloroquine-resistant Plasmodium strains. researchgate.netmdpi.com The most active of these anilinopyrazoles did not exhibit cytotoxicity against tumor and normal cells. researchgate.netmdpi.com

| Compound | Activity Against Chloroquine-Sensitive Strains | Activity Against Chloroquine-Resistant Strains | Cytotoxicity Profile |

|---|---|---|---|

| 2b | Micromolar IC50 | Micromolar IC50 | No cytotoxicity observed |

| 2e | Micromolar IC50 | Micromolar IC50 | No cytotoxicity observed |

| 2k | Micromolar IC50 | Micromolar IC50 | No cytotoxicity observed |

| 2l | Micromolar IC50 | Micromolar IC50 | No cytotoxicity observed |

Antiproliferative Activity Assessments

Anilinopyrazole derivatives have also been investigated for their potential as anticancer agents. researchgate.netmdpi.com The antiproliferative activity of these compounds is often evaluated against a panel of human cancer cell lines. mdpi.com

In Vitro Evaluation Against Diverse Tumor Cell Lines (e.g., Breast Cancer, Melanoma, Cervical Cancer)

In one study, a series of tri- and tetra-substituted pyrazoles were tested against a panel of eight tumor cell lines, including breast cancer (MCF7, MDA-MB231, SK-Br3), melanoma (SKMEL-28), and cervical cancer (HeLa), among others. researchgate.net Similarly, another investigation of tetra-substituted phenylaminopyrazole derivatives assessed their antiproliferative effects on a panel of eight tumor cell lines, which also included breast cancer, melanoma, and cervical cancer lines. mdpi.com

Analysis of Cell Line Specificity and Selective Action

A key aspect of anticancer drug development is the selective targeting of cancer cells with minimal harm to normal cells. waocp.org Some anilinopyrazole derivatives have demonstrated cell line specificity. For instance, selected tri-substituted pyrazoles were found to be specifically active against SKMel-28 (melanoma) and HeLa (cervical cancer) cells. researchgate.net The selectivity index (SI) is a crucial parameter, calculated as the ratio of the cytotoxic concentration in normal cells to the cytotoxic concentration in cancer cells; a higher SI indicates greater selectivity. brieflands.com

Assessment of Cytotoxicity Towards Normal Human Cell Lines

The evaluation of cytotoxicity against normal human cell lines is a critical step to assess the safety profile of potential anticancer compounds. waocp.org In studies involving anilinopyrazole derivatives, their effects on normal human fibroblast cell lines have been examined. researchgate.netmdpi.com

A series of tri- and tetra-substituted pyrazoles proved to be non-cytotoxic against a normal human fibroblast cell line (GM-6114). researchgate.net Furthermore, a separate study on tetra-substituted phenylaminopyrazoles showed that the tested compounds did not have any cytotoxic effect on the selected normal fibroblast cell line. researchgate.net This lack of cytotoxicity towards normal cells, coupled with activity against cancer cells, underscores the therapeutic potential of this class of compounds. researchgate.netresearchgate.net

| Compound Series | Tumor Cell Lines Tested | Specific Activity | Cytotoxicity Against Normal Human Fibroblasts |

|---|---|---|---|

| Tri- and tetra-substituted pyrazoles | MCF7, MDA-MB231, SK-Br3 (Breast), SKMEL-28 (Melanoma), SKOV-3 (Ovarian), Hep-G2 (Liver), HeLa (Cervical), A549 (Lung) | Specifically active against SKMel-28 and HeLa cells | Non-cytotoxic |

| Tetra-substituted phenylaminopyrazoles | MCF7, MDA-MB231, SK-Br3 (Breast), SKMEL-28 (Melanoma), SKOV-3 (Ovarian), Hep-G2 (Liver), HeLa (Cervical), A549 (Lung) | No cytotoxic effect observed | No cytotoxic effect observed |

Enzyme Inhibition and Receptor Modulation Studies

The anilinopyrazole scaffold has been identified as a promising framework for the development of kinase inhibitors. Patent literature describes an anilinopyrazole derivative, designated as 1f , in the context of developing selective inhibitors for Cyclin-Dependent Kinase 2 (CDK2). google.comgoogle.com CDK2 is a key enzyme that regulates cell cycle progression, particularly the transition from the G1 to the S phase. google.com Its overexpression is linked to the unregulated proliferation of cells, a hallmark of cancer. google.comgoogle.com

While compound 1f is mentioned as an intermediate or a member of a series of compounds designed to target CDK2, specific enzymatic assay data, such as IC₅₀ values from peer-reviewed research articles, are not publicly available in the searched literature. google.comgoogle.com The development of selective CDK2 inhibitors remains an active area of research for potential therapeutic applications in oncology. google.com

Following a comprehensive review of scientific literature, no specific research findings or data were identified concerning the Phosphodiesterase IV (PDE IV) inhibitory effects of the compound specifically designated as "Anilinopyrazole deriv. 1f".

A thorough search of published studies yielded no specific data or reports on the Dipeptidyl Peptidase-IV (DPP-IV) inhibitory activity of "this compound".

Other Investigated Bioactive Properties in Materials Science

Research has been conducted on anilinopyrazole derivatives for applications in materials science, specifically as corrosion inhibitors for metallic surfaces. A study investigated the anticorrosion properties of the compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine , referred to as inhibitor (1) , on C-steel in a 1 M HCl solution. researchgate.net This compound's efficacy was evaluated through established electrochemical methods.

Electrochemical Impedance Spectroscopy (EIS) studies were performed to understand the mechanism of corrosion inhibition. The data from Nyquist plots revealed that in the presence of the anilinopyrazole derivative, the charge transfer resistance (Rct) increased significantly, while the double-layer capacitance (Cdl) decreased. This indicates that the inhibitor molecule adsorbs onto the C-steel surface, forming a protective film that hinders the charge transfer process responsible for corrosion. researchgate.net The inhibition efficiency (%IE) was found to increase with the concentration of the inhibitor, reaching a maximum of 97.8% at a concentration of 100 ppm. researchgate.net

Table 1: EIS Data for C-steel in 1 M HCl with Anilinopyrazole Derivative (1)

| Concentration (ppm) | Rct (Ω cm²) | Cdl (µF cm⁻²) | %IE |

|---|---|---|---|

| Blank | 9.8 | 89.7 | - |

| 20 | 98.6 | 45.8 | 90.1 |

| 40 | 195.4 | 39.8 | 95.0 |

| 60 | 298.7 | 35.6 | 96.7 |

| 80 | 389.6 | 32.4 | 97.5 |

| 100 | 454.8 | 29.7 | 97.8 |

Data sourced from Hammud et al. (2024). researchgate.net

Potentiodynamic Polarization (PDP) studies were conducted to determine the effect of the inhibitor on the cathodic and anodic corrosion reactions. The results showed that the addition of the anilinopyrazole derivative shifted the corrosion potential (Ecorr) towards more cathodic values and suppressed both the hydrogen evolution (cathodic) and iron dissolution (anodic) reactions. researchgate.net The primary effect was on the cathodic branch, indicating that the compound acts as a mixed-type inhibitor with a predominant cathodic effect. researchgate.net The corrosion current density (icorr) was significantly reduced in the presence of the inhibitor. The inhibition efficiency values calculated from the PDP data were in strong agreement with those obtained from EIS measurements. researchgate.net

Table 2: Potentiodynamic Polarization Data for C-steel with Anilinopyrazole Derivative (1)

| Concentration (ppm) | Ecorr (mV vs. Ag/AgCl) | icorr (µA cm⁻²) | βc (mV dec⁻¹) | βa (mV dec⁻¹) | %IE |

|---|---|---|---|---|---|

| Blank | -465.1 | 1198.7 | 123.4 | 109.7 | - |

| 20 | -479.2 | 109.8 | 134.5 | 98.7 | 90.8 |

| 40 | -483.4 | 55.6 | 139.8 | 95.4 | 95.4 |

| 60 | -488.9 | 35.4 | 145.7 | 92.1 | 97.0 |

| 80 | -493.1 | 28.7 | 150.2 | 89.9 | 97.6 |

| 100 | -496.1 | 26.1 | 154.8 | 88.5 | 97.8 |

Data sourced from Hammud et al. (2024). researchgate.net

Table of Compounds

| Designation | Full Chemical Name |

| This compound | Not fully specified in cited literature; referred to in the context of CDK2 inhibition. google.comgoogle.com |

| Inhibitor (1) | 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine researchgate.net |

Anticorrosion Behavior of Anilinopyrazole Derivatives for Metallic Surfaces

Adsorption Characteristics and Surface Protection Mechanisms

The efficacy of anilinopyrazole derivatives as surface protection agents is fundamentally linked to their ability to adsorb onto a substrate, typically a metal surface, and form a protective barrier. This process is a key area of investigation, particularly in the context of corrosion inhibition for industrial metals like steel in acidic environments.

Adsorption Characteristics

The initial step in the surface protection mechanism is the adsorption of the inhibitor molecules onto the metal. nih.gov This interaction is largely driven by the molecular structure of the anilinopyrazole derivatives, which contain multiple active centers for adsorption, such as nitrogen atoms in the pyrazole and aniline (B41778) moieties, as well as pi-electrons from the aromatic rings. These features facilitate the sharing of electrons with the vacant d-orbitals of metal atoms, leading to the formation of a stable adsorbed layer.

The nature of this adsorption can be elucidated through various adsorption isotherm models. Studies on anilinopyrazole derivatives have shown that their adsorption behavior can be described by models such as the Langmuir and Temkin isotherms. nih.govacs.orgresearchgate.netnih.gov The Langmuir isotherm assumes the formation of a monolayer of the inhibitor on the metal surface, while the Temkin isotherm accounts for interactions between the adsorbed molecules.

For instance, in a study of two s-triazine/morpholino-anilino-pyrazole derivatives, compound 1 (4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine) was found to follow the Langmuir adsorption model. nih.govacs.orgresearchgate.netnih.gov In contrast, its brominated analogue, compound 2 (N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine), exhibited adsorption that was better described by the Temkin isotherm. nih.govacs.orgresearchgate.netnih.gov This difference indicates that the substituent on the aniline ring (in this case, a bromo group) can influence the interactions between the adsorbed molecules on the surface. Theoretical analysis using density functional theory (DFT) further supports these findings, indicating that compound 2 has a higher adsorption energy compared to compound 1 , suggesting a stronger and more favorable adsorption process. nih.govacs.orgresearchgate.netnih.gov

Table 1: Adsorption Isotherm Models for Selected Anilinopyrazole Derivatives on C-Steel in HCl Solution

| Compound | Adsorption Isotherm Model | Reference |

|---|---|---|

| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine (1 ) | Langmuir | nih.gov, acs.org, researchgate.net, nih.gov |

Surface Protection Mechanisms

The adsorption of anilinopyrazole derivatives onto a metal surface results in the formation of a protective film that isolates the metal from the corrosive environment. nih.gov This film acts as a barrier, impeding the electrochemical processes of corrosion, such as the dissolution of the metal at the anode and the hydrogen evolution reaction at the cathode.

Potentiodynamic polarization studies have classified these compounds as cathodic-type or mixed-type inhibitors. acs.org Cathodic-type inhibitors, such as compounds 1 and 2 , primarily slow down the cathodic reaction (hydrogen evolution). nih.govacs.orgresearchgate.netnih.gov Other related derivatives have been shown to act as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions, often by blocking the active sites on the metal surface. acs.org

The effectiveness of this protective film is quantified by the inhibition efficiency (IE%). Research has demonstrated that anilinopyrazole derivatives can achieve very high inhibition efficiencies. For example, compound 1 showed an IE of 97.8% at a concentration of 100 ppm, while compound 2 reached a slightly higher IE of 98.5% at a lower concentration of 80 ppm. nih.govacs.orgresearchgate.netnih.gov This highlights the significant influence of the molecular structure on protective efficacy; the presence of the electron-withdrawing bromo group in compound 2 appears to enhance its surface protection capabilities. nih.govacs.orgresearchgate.netnih.gov The formation of this protective surface layer has been visually confirmed through techniques like Scanning Electron Microscopy (SEM), which show a smoother surface morphology on inhibited metal compared to uninhibited metal exposed to the same corrosive medium. nih.govacs.orgresearchgate.netnih.gov

Table 2: Surface Protection Efficacy of Selected Anilinopyrazole Derivatives on C-Steel in HCl Solution

| Compound | Inhibitor Type | Inhibition Efficiency (IE%) | Concentration | Reference |

|---|---|---|---|---|

| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine (1 ) | Cathodic-type | 97.8% | 100 ppm | nih.gov, acs.org, researchgate.net, nih.gov |

Elucidation of Mechanism of Action for Anilinopyrazole Derivatives

Molecular Target Identification and Validation

The efficacy of anilinopyrazole derivatives often stems from their ability to bind and inhibit specific molecular targets, primarily enzymes that are crucial for the progression of diseases like cancer and malaria.

Anilinopyrazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. justia.comgoogle.com Dysregulation of CDK activity is a hallmark of many cancers, making them an attractive target for therapeutic intervention. mdpi.com

Studies have focused on Cyclin-Dependent Kinase 2 (CDK2), an enzyme crucial for the G1/S phase transition of the cell cycle. frontiersin.org A series of novel pyrazole (B372694) derivatives were designed and synthesized as potential CDK2/cyclin A2 enzyme inhibitors. rsc.org In vitro screening identified several compounds with significant inhibitory activity. rsc.org For instance, certain pyrazolo[3,4-d]pyrimidinone derivatives, which share structural similarities with the anilinopyrazole scaffold, demonstrated potent CDK2 inhibition. mdpi.com Molecular dynamics simulations and docking studies suggest that these compounds bind within the ATP-binding site of CDK2, interacting with key amino acid residues such as Ile10, Leu83, and Leu134. mdpi.comrsc.org This interaction prevents the natural substrate, ATP, from binding, thereby blocking the kinase's phosphorylation activity and halting cell cycle progression. frontiersin.orgnih.gov

Table 1: Inhibitory Activity of Selected Pyrazole Derivatives against CDK2 This table is interactive. You can sort and filter the data.

| Compound | Type | CDK2 IC₅₀ (µM) | Reference Compound | CDK2 IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| Derivative 9 | Pyrazole Derivative | 0.96 | - | - | rsc.org |

| Derivative 7d | Pyrazole Derivative | 1.47 | - | - | rsc.org |

| Derivative 7a | Pyrazole Derivative | 2.0 | - | - | rsc.org |

| Derivative 4 | Pyrazole Derivative | 3.82 | - | - | rsc.org |

| Derivative 4a | Pyrazolo[3,4-d]pyrimidinone | 0.21 | Roscovitine | 0.25 | mdpi.com |

| Derivative 4b | Pyrazolo[3,4-d]pyrimidinone | 0.96 | Roscovitine | 0.25 | mdpi.com |

The anilinopyrazole scaffold is also a key feature in compounds developed for their antimalarial properties. mdpi.comresearchgate.net The mechanism of action in this context often involves the inhibition of enzymes essential for the parasite's survival within the host.

One such target is parasite lactate (B86563) dehydrogenase (pLDH), an enzyme vital for the anaerobic metabolism of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.comnih.gov The pLDH enzyme is a checkpoint for the parasite's energy production. nih.gov Certain anilino-pyrazole derivatives have shown significant inhibitory activity against pLDH in in vitro assays, with potencies comparable to the known antimalarial drug chloroquine (B1663885). mdpi.com By inhibiting pLDH, these compounds disrupt the parasite's metabolic pathway, leading to its death. mdpi.commedlineplus.govebsco.compathologytestsexplained.org.auclevelandclinic.org

Another critical process in the malaria parasite's life cycle is the detoxification of heme. During hemoglobin digestion, the parasite releases large amounts of toxic free heme, which it neutralizes by converting it into an insoluble crystalline form called hemozoin, or β-hematin. nih.govmedipol.edu.trnih.gov Inhibition of this process leads to a buildup of toxic heme, which kills the parasite. medipol.edu.tr Several antimalarial drugs, particularly quinoline (B57606) derivatives, function through this mechanism. nih.gov Anilino-pyrazoles, bearing structural resemblances to other antimalarial agents, are investigated for their potential to inhibit β-hematin formation, representing a plausible mechanism for their observed antiplasmodial activity. mdpi.comresearchgate.netresearchgate.net

Cellular Pathway Modulation and Functional Consequences

By inhibiting molecular targets like kinases, anilinopyrazole derivatives can trigger a cascade of downstream cellular events, ultimately leading to therapeutic outcomes such as cancer cell death.

The inhibition of CDKs by anilinopyrazole derivatives directly impacts cell cycle regulation. rsc.org By blocking CDK2, these compounds can prevent cells from progressing from the G1 (growth) phase to the S (synthesis) phase, effectively causing G1/S phase cell cycle arrest. nih.govfrontiersin.org This halt in proliferation is a key component of their anti-cancer activity. rsc.org

Prolonged cell cycle arrest often leads to the induction of apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. frontiersin.orgmdpi.complos.org Studies on related compounds show that the arrest of the cell cycle is frequently linked with the activation of apoptotic pathways. mdpi.complos.org The anti-proliferative effects of pyrazole derivatives have been correlated with their ability to induce apoptosis in various cancer cell lines, including breast and colon cancer. rsc.orgnih.gov This programmed cell death is often confirmed by observing markers such as phosphatidylserine (B164497) externalization and DNA fragmentation. frontiersin.orgplos.org

Beyond direct cell cycle control, anilinopyrazole derivatives can modulate other intracellular signaling pathways that are vital for cancer cell growth and survival. The molecular mechanisms for the antiproliferative activity of pyrazole compounds can include the targeting of signaling pathways like the ERK/MAPK pathway. mdpi.comresearchgate.net The MAPK/ERK pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus, often regulating cell proliferation and survival. google.com By interfering with this pathway, anilinopyrazole derivatives can suppress mitogenesis (cell division). google.com

Interactions with Material Surfaces (for corrosion inhibition)

In addition to their biomedical applications, anilinopyrazole derivatives have demonstrated significant efficacy as corrosion inhibitors, particularly for protecting carbon steel in acidic environments. acs.orgresearchgate.net The mechanism in this application is fundamentally different from their biological actions and is based on surface chemistry.

These compounds function by adsorbing onto the metal surface, forming a protective film that acts as a barrier against corrosive agents. acs.orgbohrium.com The adsorption process can involve both physical (physisorption) and chemical (chemisorption) interactions between the inhibitor molecules and the steel surface. researchgate.net The heterocyclic pyrazole ring, nitrogen and oxygen atoms, and the π-electrons of the aromatic aniline (B41778) group are key structural features that facilitate this adsorption. acs.orgresearchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have shown that these derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. acs.orgresearchgate.net The result is a significant reduction in the corrosion rate and high inhibition efficiency. acs.orgresearchgate.net

Table 2: Corrosion Inhibition Efficiency of Anilino-Pyrazole Derivatives on Carbon Steel This table is interactive. You can sort and filter the data.

| Compound | Medium | Concentration (ppm) | Inhibition Efficiency (IE%) | Source |

|---|---|---|---|---|

| Anilino-pyrazole deriv. 1 | 1 M HCl | 100 | 97.8 | acs.org |

| Anilino-pyrazole deriv. 2 | 1 M HCl | 80 | 98.5 | acs.org |

| PTA-1 | 0.25 M H₂SO₄ | 175 | 79.0 | researchgate.net |

| PTA-2 | 0.25 M H₂SO₄ | 120 | 96.5 | researchgate.net |

| PTA-3 | 0.25 M H₂SO₄ | 120 | 93.4 | researchgate.net |

Formation of Adsorption Coating Films and Surface Passivation

The primary mechanism by which anilinopyrazole derivatives protect metallic surfaces from corrosion is through the formation of a stable adsorption layer. This process, known as surface passivation, involves the spontaneous attachment of the inhibitor molecules onto the metal, creating a barrier that isolates the metal from the corrosive medium.

Studies on various anilinopyrazole compounds demonstrate that these molecules effectively form a protective film on steel surfaces. acs.org This film mitigates the aggressive corrosion process by blocking the active sites on the metal where corrosion reactions, such as oxidation (anodic reaction) and hydrogen evolution (cathodic reaction), would typically occur. researchgate.net The presence of this adsorbed layer displaces water molecules and aggressive ions (like chloride and sulfate) from the metal's surface, thereby hindering the electrochemical processes that drive corrosion. researchgate.netresearchgate.net

The effectiveness of this passivation is often evaluated through electrochemical impedance spectroscopy (EIS). An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the introduction of the inhibitor are indicative of a well-formed, protective adsorption film. researchgate.net The decrease in capacitance suggests an increase in the thickness of the electrical double layer or a decrease in the local dielectric constant, both consistent with the formation of an insulating organic film on the interface. researchgate.netresearchgate.net Scanning electron microscopy (SEM) analyses further confirm the protective nature of this film, showing a smoother and less damaged metal surface in the presence of the inhibitor compared to the pitted and corroded surface in its absence. acs.orgnih.gov

Nature of Chemical and Physical Interactions at the Metal-Solution Interface

The adsorption of anilinopyrazole derivatives onto a metal surface is not a simple, single-mode process. It involves a combination of physical and chemical interactions, a phenomenon referred to as physisorption and chemisorption. researchgate.netnih.gov

Physical Adsorption (Physisorption): This type of interaction is generally weaker and involves electrostatic forces. In acidic solutions, the anilinopyrazole molecule can become protonated due to the presence of nitrogen atoms in the pyrazole and aniline rings. Simultaneously, the metal surface in an acidic medium often acquires a net charge. For instance, in HCl, the surface can be positively charged due to the specific adsorption of chloride ions, which then allows for the electrostatic attraction of the protonated (cationic) inhibitor molecules. This forms the initial layer of physical adsorption.

Chemical Adsorption (Chemisorption): This is a stronger, more direct interaction involving the sharing or transfer of electrons between the inhibitor molecule and the metal surface. Anilinopyrazole derivatives are rich in structural features that facilitate chemisorption:

Heteroatoms: The nitrogen atoms within the pyrazole and aniline moieties possess lone pairs of electrons that can be donated to the vacant d-orbitals of the iron atoms on the steel surface, forming coordinate covalent bonds. nih.gov

π-Electrons: The aromatic pyrazole and aniline rings are sources of π-electrons. These can interact with the metal's d-orbitals, further strengthening the bond between the inhibitor and the surface.

The interplay of these interactions results in a stable, comprehensive protective film. The values of thermodynamic parameters, such as the standard free energy of adsorption (ΔG°ads), derived from adsorption isotherm models like the Langmuir or Frumkin isotherms, can provide insight into the dominant mode of interaction. researchgate.netnih.gov Generally, values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. Studies on related anilinopyrazole derivatives often show ΔG°ads values that point towards a mixed-mode adsorption involving both physical and chemical forces. nih.gov

Structure Activity Relationship Sar and Rational Design of Anilinopyrazole Derivatives

Fundamental Principles of SAR in Anilinopyrazole Chemistry

The core principle of SAR in anilinopyrazole chemistry revolves around the idea that the biological activity of these compounds is intricately linked to the nature and arrangement of substituents on both the pyrazole (B372694) and anilino moieties. nih.gov The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous clinically used drugs. researchgate.net The anilinopyrazole framework, in particular, has been a template for the development of various kinase inhibitors, which are crucial in cancer therapy. plos.orgsemanticscholar.org

The general structure of anilinopyrazole derivatives allows for modifications at several positions, primarily on the pyrazole ring and the peripheral anilino group. These modifications can influence the compound's electronic properties, steric profile, and hydrogen bonding capacity, all of which are critical for interaction with biological targets like protein kinases. plos.orgsemanticscholar.org The rational design of anilinopyrazole derivatives, therefore, involves a systematic variation of these substituents to optimize the compound's interaction with the target's binding site. nih.gov

Identification of Essential Structural Determinants for Biological Efficacy

Through extensive research, specific structural features of anilinopyrazole derivatives have been identified as essential for their biological activity. These determinants are primarily located on the pyrazole nucleus and the associated anilino and other peripheral substructures.

The pyrazole ring is a critical component of the anilinopyrazole scaffold, and the nature and position of its substituents significantly modulate biological activity. mdpi.com The pyrazole nucleus can be substituted at various positions, with each position offering a unique vector for structural modification. mdpi.com

Research on different series of anilinopyrazole derivatives has demonstrated that the substituents at the N1, C3, and C5 positions of the pyrazole ring are particularly important. For instance, in a series of 5-anilino-3-(hetero)arylpyrazoles evaluated for antiplasmodial activity, the nature of the substituent at the C3 position was found to be a key determinant of efficacy. nih.gov The presence of a phenyl group at this position was a common feature in active compounds. nih.gov

A study on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as potential antitumor agents revealed that substitutions on the phenyl rings attached to the pyrazole core significantly influenced their inhibitory activity against cyclin-dependent kinase 2 (CDK2). researchgate.net The following table illustrates the impact of substituents on the pyrazole nucleus on CDK2 inhibitory activity for a series of related compounds.

| Compound | R1 | R2 | IC50 (μM) against CDK2/cyclin E |

| 5a | H | H | 0.98 ± 0.06 |

| 5b | 4-F | H | 1.25 ± 0.09 |

| 5c | 4-Cl | H | 1.10 ± 0.08 |

| 5d | 4-Br | H | 1.15 ± 0.10 |

| 5e | 4-CH3 | H | 1.52 ± 0.12 |

| 5f | H | 4-F | 1.33 ± 0.11 |

| 5g | H | 4-Cl | 1.18 ± 0.09 |

| 5h | H | 4-Br | 1.21 ± 0.10 |

Data sourced from a study on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives. researchgate.net The table demonstrates how different substituents on the phenyl rings attached to the pyrazole core affect the inhibitory concentration (IC50) against CDK2/cyclin E.

The anilino group and other peripheral substructures are also crucial contributors to the biological activity of anilinopyrazole derivatives. The anilino moiety can participate in hydrogen bonding and hydrophobic interactions within the binding pocket of the target enzyme. nih.gov The substitution pattern on the anilino ring can fine-tune these interactions.

In the context of antiplasmodial activity, the 5-anilino substituent was identified as a key structural determinant. nih.gov Variations in the substituents on this aniline (B41778) ring led to significant differences in activity. For example, the presence of electron-withdrawing groups like halogens on the anilino ring was found to be favorable for activity in some series. nih.gov

The following table presents data on the antiplasmodial activity of a series of 5-anilino-3-phenylpyrazole derivatives, highlighting the role of substituents on the anilino ring.

| Compound | R | IC50 (μM) against P. falciparum (CQ-sensitive) | IC50 (μM) against P. falciparum (CQ-resistant) |

| 2a | H | >10 | >10 |

| 2b | 4-F | 2.5 | 3.1 |

| 2e | 4-Cl | 2.1 | 2.8 |

| 2k | 3-Cl | 1.9 | 2.5 |

| 2l | 3,4-diCl | 1.5 | 2.0 |

Data sourced from a study on the antimalarial activity of tri- and tetra-substituted anilino pyrazoles. nih.govresearchgate.net The table shows the impact of different substituents on the anilino ring on the half-maximal inhibitory concentration (IC50) against chloroquine (B1663885) (CQ)-sensitive and resistant strains of Plasmodium falciparum.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. wikipedia.org This approach is invaluable for predicting the activity of novel compounds and for guiding the synthesis of more potent analogues.

Selection and Calculation of Molecular Descriptors

The foundation of any QSAR model is the selection and calculation of molecular descriptors. scbdd.com These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. researchgate.netnih.gov For anilinopyrazole derivatives, a variety of descriptors can be calculated to capture the structural variations within a series.

Commonly used descriptors in QSAR studies of kinase inhibitors include:

Topological descriptors: These describe the connectivity of atoms in a molecule (e.g., Wiener index, Zagreb index). scbdd.com

Electronic descriptors: These relate to the electronic properties of the molecule (e.g., HOMO/LUMO energies, dipole moment). researchgate.net

Steric descriptors: These describe the size and shape of the molecule (e.g., molar refractivity, van der Waals volume). researchgate.net

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule (e.g., logP). researchgate.net

The selection of appropriate descriptors is a critical step and is often guided by the known mechanism of action of the compounds. nih.gov For instance, in the case of kinase inhibitors, descriptors related to hydrogen bonding capacity and hydrophobicity are often important. thieme-connect.com

Development and Validation of Statistical Models

Once the molecular descriptors are calculated, various statistical methods are employed to develop a QSAR model that correlates these descriptors with the observed biological activity. derpharmachemica.com Common statistical models include:

Multiple Linear Regression (MLR): This is one of the simplest and most common methods, which assumes a linear relationship between the descriptors and the activity. shd-pub.org.rs

Principal Component Regression (PCR) and Partial Least Squares (PLS) Regression: These methods are useful when the descriptors are highly correlated with each other. They work by transforming the original descriptors into a smaller set of uncorrelated variables (principal components or latent variables) which are then used in the regression. neovarsity.org

Artificial Neural Networks (ANN): These are more complex, non-linear models that are inspired by the structure of the human brain. They are capable of modeling complex, non-linear relationships between structure and activity. slideshare.net

The developed QSAR model must be rigorously validated to ensure its predictive power. derpharmachemica.com This is typically done by dividing the dataset into a training set (used to build the model) and a test set (used to evaluate the model's performance on new data). nih.gov Statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE) are used to assess the quality and predictive ability of the model. ijpsr.com

A 2D-QSAR study on pyrazole derivatives as acetylcholinesterase inhibitors utilized a genetic algorithm-based multiple linear regression (GA-MLR) to develop a robust model. shd-pub.org.rs This model highlighted the importance of molecular volume and the number of multiple bonds, among other features, in determining the inhibitory activity. shd-pub.org.rs

Computational Approaches in SAR Elucidation and Lead Optimization

The exploration of Structure-Activity Relationships (SAR) and the subsequent optimization of lead compounds for anilinopyrazole derivatives have been significantly accelerated by the integration of computational chemistry and molecular modeling techniques. numberanalytics.compharmafeatures.com These in silico methods provide a rational framework for understanding the intricate interactions between anilinopyrazole-based inhibitors and their biological targets, thereby guiding the design of new analogs with improved potency and selectivity. pharmafeatures.comenamine.net The application of computational tools ranges from predicting the binding affinity of a molecule to its target to forecasting its pharmacokinetic profile, all of which are crucial for the development of viable drug candidates. numberanalytics.compreprints.org

Predictive Modeling for Design of Novel Anilinopyrazole Derivatives with Enhanced Properties

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern drug design. pharmafeatures.comcreative-proteomics.com QSAR models establish a mathematical correlation between the chemical structure of anilinopyrazole derivatives and their biological activities. wikipedia.org This allows researchers to forecast the activity of yet-to-be-synthesized compounds based on their molecular descriptors. creative-proteomics.com By analyzing a dataset of anilinopyrazole analogs with known activities, these models can identify key structural features and physicochemical properties that govern their biological effects. wikipedia.org

Advanced computational techniques such as molecular docking simulations are instrumental in visualizing the binding modes of anilinopyrazole derivatives within the active site of their target proteins. numberanalytics.compharmafeatures.com These simulations predict the preferred orientation of a ligand when it binds to a receptor, providing insights into crucial interactions like hydrogen bonds and hydrophobic contacts that contribute to binding affinity. pharmafeatures.comresearchgate.net For instance, docking studies on anilinopyrazole analogues have been employed to understand the structural requirements for potent inhibition of targets like cyclin-dependent kinases (CDKs). researchgate.net

Pharmacophore modeling is another powerful predictive tool. It involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. enamine.netresearchgate.net A validated pharmacophore model for a series of anilinopyrazole inhibitors can be used to screen large virtual libraries of compounds to identify novel scaffolds with a high probability of being active. enamine.netresearchgate.net

Below is an interactive table showcasing the kind of data generated from predictive modeling studies for a hypothetical series of anilinopyrazole derivatives.

| Compound ID | Predicted IC₅₀ (µM) | Docking Score (kcal/mol) | Predicted ADMET Risk | Key Interactions |

| APZ-01 | 0.5 | -9.2 | Low | H-bond with LYS89 |

| APZ-02 | 1.2 | -8.5 | Low | Hydrophobic interaction with ILE31 |

| APZ-03 | 0.1 | -10.5 | Medium | H-bond with LYS89, Pi-Pi stacking with PHE80 |

| APZ-04 | 5.8 | -7.1 | Low | Van der Waals forces |

| APZ-05 | 0.3 | -9.8 | Low | H-bond with GLU81 |

Note: The data in this table is illustrative and intended to represent the output of predictive modeling studies.

Computational Guidance for Targeted Structural Modifications

Computational models serve as a valuable guide for making targeted structural modifications to lead compounds, a process known as lead optimization. numberanalytics.compharmafeatures.com By understanding the SAR from both a qualitative and quantitative perspective, chemists can make informed decisions about which parts of the anilinopyrazole scaffold to modify to enhance desired properties while minimizing undesirable ones. pharmafeatures.com

For example, if docking simulations reveal an unoccupied hydrophobic pocket in the target's active site near the anilinopyrazole core, this provides a clear rationale for adding a suitable hydrophobic group to the molecule to potentially increase binding affinity. pharmafeatures.com Conversely, if a QSAR model indicates that a particular substituent is associated with poor metabolic stability, it can be replaced with a bioisosteric group predicted to improve the compound's pharmacokinetic profile. enamine.net

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor complex, allowing researchers to study the conformational flexibility and stability of the binding interaction over time. numberanalytics.com This can reveal subtle but important dynamic behaviors that are not apparent from static docking poses. numberanalytics.com

The use of computational tools to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is also a critical component of lead optimization. preprints.org By flagging potential liabilities such as poor oral bioavailability or potential toxicity early in the design cycle, these in silico predictions help to prioritize the synthesis of compounds with a higher likelihood of success in later developmental stages. preprints.orgresearchgate.net

The following table illustrates how computational guidance can inform targeted modifications of a lead anilinopyrazole derivative.

| Lead Compound | Proposed Modification | Rationale from Computational Model | Predicted Outcome |

| Lead-APZ | Add methyl group to pyrazole ring | Docking shows space in hydrophobic pocket | Increased potency |

| Lead-APZ | Replace chloro group with methoxy (B1213986) group | QSAR model suggests improved solubility | Better pharmacokinetic profile |

| Lead-APZ | Introduce a basic nitrogen atom | Pharmacophore model indicates a required H-bond acceptor | Enhanced target binding |

| Lead-APZ | Constrain aniline-pyrazole bond rotation | MD simulation shows excessive flexibility | Improved binding affinity |

Note: The data in this table is for illustrative purposes to demonstrate the application of computational guidance in drug design.

Preclinical Research Paradigms for Anilinopyrazole Derivatives

In Vitro Preclinical Assessment Models

In vitro models are fundamental in the early stages of drug discovery for assessing the potential of compounds like anilinopyrazole derivatives. These models allow for the rapid screening of large numbers of molecules and provide initial insights into their mechanisms of action.

High-throughput screening (HTS) is a key technology in preclinical research that enables the rapid assessment of large compound libraries for their biological activity. nuvisan.com For anilinopyrazole derivatives, HTS is employed in various cell-based assays to identify lead compounds with desired efficacy against specific diseases. These assays often utilize endpoint measurements such as cell viability, proliferation, or the expression of specific biomarkers. nuvisan.commdpi.com

For instance, in the context of anticancer research, a series of tetra-substituted phenylaminopyrazole derivatives were evaluated for their antiproliferative activity against a panel of eight tumor cell lines using the MTT assay. mdpi.com The results, as summarized in the table below, indicated that at a concentration of 10 μM, these compounds did not exhibit significant cytotoxic effects on the tested cancer cell lines or on a normal human fibroblast cell line. mdpi.com This initial screening helps in identifying compounds with a favorable therapeutic window.

| Compound | Mean Growth Percentage (%) at 10 µM |

|---|---|

| Derivative 1 | Data not available in provided sources |

| Derivative 2 | Data not available in provided sources |

| Derivative 3 | Data not available in provided sources |

| Derivative 4 | Data not available in provided sources |

| Derivative 5 | Data not available in provided sources |

| Derivative 6 | Data not available in provided sources |

| Derivative 7 | Data not available in provided sources |

| Derivative 8 | Data not available in provided sources |

| Cisplatin (Reference) | Data not available in provided sources |

In the field of infectious diseases, anilinopyrazole derivatives have been screened for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.net A series of 5-anilino-3-(hetero)arylpyrazoles were assessed in vitro, leading to the identification of several derivatives with micromolar IC50 values against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. researchgate.net

To enhance the clinical relevance of preclinical findings, patient-derived models are increasingly being used. nih.gov These models, which include patient-derived xenografts (PDXs) and patient-derived organoids (PDOs), are generated directly from patient tumor tissues and are known to better recapitulate the heterogeneity and complexity of human diseases compared to traditional cell lines. nih.govoatext.com

While specific studies on "Anilinopyrazole deriv. 1f" using patient-derived models are not publicly available, the general application of these models in drug development is well-established. For example, PDX models have been instrumental in evaluating the efficacy of novel cancer therapies and in identifying biomarkers of drug response. oatext.com The use of patient-derived models for testing anilinopyrazole derivatives could provide more predictive data on their potential clinical utility.

Advanced Computational Chemistry and Molecular Modeling of Anilinopyrazole Derivatives

Molecular Docking Studies for Receptor-Ligand Interactions

Virtual Screening and Hit Identification

Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. acs.org The initial compounds identified through this process are known as "hits."

The process begins with the three-dimensional structure of the target protein, which can be obtained through experimental methods like X-ray crystallography or predicted using homology modeling. A library of potential ligands is then computationally docked into the active site of the target. researchgate.net Scoring functions are used to estimate the binding affinity between the protein and each ligand, ranking the compounds based on these scores. researchgate.net

In the context of anilinopyrazole derivatives, a structure-based virtual screening could be employed to identify compounds with high binding affinity for a specific cancer-related protein, for instance. mdpi.com A library containing various anilinopyrazole scaffolds would be docked against a target like vascular endothelial growth factor receptor (VEGFR) or cytochrome P450 17A1 (CYP17). mdpi.com The resulting hits are selected based on favorable docking scores (low binding energy) and appropriate interactions with key amino acid residues in the target's active site. nih.gov These hits then become the starting point for further optimization.

Table 1: Representative Virtual Screening Hits for Pyrazole (B372694) Derivatives Against Various Targets

| Compound ID | Target Protein | Docking Score (kcal/mol) | Reference/Standard Drug Score (kcal/mol) |

|---|---|---|---|

| M74 | c-KIT | -9.2 | -8.7 (Pazopanib) |

| M36 | C-RAF | -9.7 | -10.2 (Sorafenib) |

| M72 | CYP17 | -10.4 | -11.6 (Galeterone) |

| Compound 6 | PPARγ | -9.2 | -7.8 (Rosiglitazone) |

| M74 | CRMP2 | -6.9 | -5.0 (Nalidixic Acid) |

Data in this table is illustrative, compiled from studies on various pyrazole derivatives to demonstrate the output of a virtual screening campaign. mdpi.comnih.gov

Theoretical Prediction of Physico-Chemical Behavior

Computational tools are widely used to predict the physicochemical properties of molecules, which are crucial for determining their potential as drug candidates. nih.gov These predictions, often guided by frameworks like Lipinski's Rule of Five, help in the early assessment of a compound's drug-likeness and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). frontiersin.org Web-based servers and software packages can calculate properties such as molecular weight, lipophilicity (logP), the number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). nih.gov

For anilinopyrazole derivatives, these in silico predictions can guide chemical modifications to improve properties like solubility or membrane permeability. For example, a high predicted logP might suggest poor aqueous solubility, prompting chemists to introduce more polar functional groups. frontiersin.org

Table 2: Predicted Physicochemical Properties for an Anilinopyrazole Derivative

| Property | Predicted Value for Compound 1* | Optimal Range for Oral Drugs |

|---|---|---|

| Molecular Weight (g/mol) | 388.46 | < 500 |

| Lipophilicity (logP) | 3.65 | ≤ 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 7 | ≤ 10 |

| Topological Polar Surface Area (TPSA) (Ų) | 85.15 | < 140 |

| Fraction of sp³ Carbons | 0.41 | ≥ 0.42 |

\Properties predicted for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine using computational models. These values are estimations.* nih.govfrontiersin.org

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. researchgate.net In the context of materials science and chemistry, MC simulations are a powerful tool for studying adsorption phenomena, where molecules from a gas or liquid phase adhere to a surface. ucl.ac.uk These simulations can predict how molecules like anilinopyrazole derivatives might interact with and adsorb onto a substrate, such as a metallic surface in corrosion studies or a nanoparticle for drug delivery. ucl.ac.ukacs.org

In a typical Grand Canonical Monte Carlo (GCMC) simulation for adsorption, the system consists of a solid surface (the adsorbent) and a fluid phase (the adsorbate). The simulation proceeds by attempting random moves—such as displacing, rotating, inserting, or deleting a molecule—and accepting or rejecting these moves based on a probability criterion that depends on the system's energy and chemical potential. researchgate.net This allows for the calculation of key thermodynamic properties.

Table 3: Typical Parameters and Outputs of a GCMC Simulation for Adsorption

| Parameter/Output | Description | Example Relevance for Anilinopyrazole deriv. 1f |

|---|---|---|

| Adsorption Isotherm | Relates the amount of adsorbed substance on a surface to its pressure or concentration at a constant temperature. | Predicts the concentration needed for surface coverage. |

| Configurational Energy | The potential energy of the adsorbed molecules, indicating the strength of the surface-molecule interaction. scielo.br | A high negative value suggests strong, favorable adsorption. |

| Surface Coverage | The fraction of the adsorbent surface covered by adsorbate molecules. scielo.br | Determines the efficiency of surface protection or functionalization. |

| Adsorption Energy (dEads/dNi) | The energy change upon the adsorption of a single molecule, a key indicator of binding strength. acs.orgnih.gov | Values of -371.64 kcal/mol have been calculated for related derivatives, indicating strong adsorption. acs.org |

This table describes the general outputs of MC simulations for adsorption, with conceptual examples related to anilinopyrazole derivatives.

Fukui indices, derived from conceptual Density Functional Theory (DFT), are powerful descriptors of local reactivity within a molecule. joaquinbarroso.comsubstack.com They quantify how the electron density at a specific atomic site changes when the total number of electrons in the molecule is altered. joaquinbarroso.com This information is invaluable for predicting the most likely sites for electrophilic, nucleophilic, or radical attack. substack.com

There are three main types of condensed Fukui indices:

f+ : Indicates susceptibility to nucleophilic attack (where an electron is accepted).

f- : Indicates susceptibility to electrophilic attack (where an electron is donated).

f⁰ : Indicates susceptibility to radical attack.

By calculating these indices for each atom in an anilinopyrazole derivative, researchers can identify the specific atoms that are most likely to participate in chemical interactions, such as binding to a metal surface or a receptor's active site. acs.orgnih.gov For instance, in studies of anilinopyrazole derivatives as corrosion inhibitors, Fukui indices pinpointed the nitrogen and carbon atoms most involved in adsorbing to the steel surface. acs.orgnih.gov

Table 4: Calculated Fukui Indices for Specific Atoms in Anilinopyrazole Derivatives

| Compound | Atom | Fukui Index (f+) for Nucleophilic Attack | Fukui Index (f-) for Electrophilic Attack |

|---|---|---|---|

| Compound 1 | N(15) | 0.273 | - |

| Compound 1 | C(13) | - | 0.446 |

| Compound 2 | C(13) | 0.585 | - |

| Compound 2 | C(9) | - | 0.373 |

\Compound 1 is 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine.* \*Compound 2 is the N-(4-bromophenyl) analogue.* Data sourced from DFT calculations on protonated inhibitors in an aqueous phase. acs.orgnih.gov

Integration of In Silico Tools in Anilinopyrazole Drug Discovery and Optimization

The modern drug discovery pipeline heavily integrates a suite of in silico tools to create a more efficient and rational design process. nih.gov The journey from a preliminary hit to a viable drug candidate involves a continuous feedback loop between computational prediction and experimental validation. For a class of compounds like anilinopyrazole derivatives, this integrated approach is essential.

The process begins with hit identification , where virtual screening of large compound libraries identifies initial anilinopyrazole scaffolds with potential activity against a chosen target. researchgate.net Once hits are identified, their physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties are predicted computationally to filter out candidates with poor drug-like characteristics. nih.gov

Next, hit-to-lead optimization commences. Here, computational chemistry plays a pivotal role. Molecular docking studies provide insights into the precise binding mode of the hit compound within the target's active site. This allows medicinal chemists to propose specific structural modifications to enhance binding affinity and selectivity. nih.gov Local reactivity analysis using Fukui indices can further guide these modifications by highlighting the most reactive sites on the molecule, suggesting where changes might be most effective or where metabolic liabilities might occur. nih.govsubstack.com

Furthermore, simulations like Monte Carlo or Molecular Dynamics can predict the behavior of these compounds in complex environments, such as their adsorption onto surfaces for device applications or their dynamic stability within a solvated protein pocket. acs.org This multi-faceted computational approach ensures that only the most promising and well-characterized anilinopyrazole derivatives are advanced to costly and time-consuming experimental synthesis and testing, ultimately accelerating the entire discovery and optimization process. nih.gov

Future Directions and Emerging Research Avenues for Anilinopyrazole Derivatives

Exploration of Undiscovered Therapeutic and Industrial Applications

The structural diversity of anilinopyrazole derivatives makes them prime candidates for a wide array of applications that are yet to be fully realized. While their roles in medicinal chemistry as kinase inhibitors for cancer therapy and as antimicrobial agents are emerging, a vast landscape of therapeutic and industrial potential remains uncharted.

In the realm of medicine, future research could focus on their efficacy against a broader range of diseases. Their inherent ability to interact with various biological targets suggests potential as novel antiviral, anti-inflammatory, and neuroprotective agents. The exploration of their utility in combating parasitic infections and in the management of metabolic disorders also presents exciting possibilities.

Beyond the pharmaceutical sector, the industrial applications of anilinopyrazole derivatives are beginning to be uncovered. A notable emerging application is in the field of corrosion inhibition. For instance, certain s-triazine/morpholino-anilino-pyrazole derivatives have demonstrated significant efficacy in protecting carbon steel from acidic corrosion. grc.org Future investigations could expand on this, exploring their use in various corrosive environments and on different metal alloys. The development of "smart" coatings incorporating these derivatives, which could be released in response to specific environmental triggers, represents a particularly innovative research direction.

| Potential Application Area | Specific Research Focus | Anticipated Impact |

| Therapeutic | Neurodegenerative Diseases | Development of new treatments for Alzheimer's and Parkinson's disease. |

| Metabolic Disorders | Creation of novel drugs for diabetes and obesity management. | |

| Antiviral Agents | Discovery of broad-spectrum antivirals to combat emerging infectious diseases. | |

| Industrial | Advanced Materials | Incorporation into polymers to enhance thermal stability and fire retardancy. |

| Agrochemicals | Development of more effective and environmentally benign pesticides and herbicides. | |

| Electronics | Use as organic semiconductors or components in organic light-emitting diodes (OLEDs). |

Development of Advanced Synthetic Methodologies for Complex Analogues

The synthesis of anilinopyrazole derivatives has traditionally relied on established multi-step reaction sequences. However, to unlock the full potential of this class of compounds, the development of more sophisticated and efficient synthetic methodologies is paramount. Future research in this area will likely concentrate on several key aspects:

Combinatorial Chemistry and High-Throughput Synthesis: The generation of large libraries of diverse anilinopyrazole analogues will be crucial for screening and identifying lead compounds with desired properties. The use of automated synthesis platforms will accelerate this process significantly.

Green Chemistry Approaches: A focus on environmentally friendly synthetic routes that minimize waste, reduce the use of hazardous reagents, and employ renewable starting materials will be a critical aspect of future research. This includes the use of catalytic methods and alternative energy sources like microwave and ultrasound irradiation.

Stereoselective Synthesis: For many therapeutic applications, the chirality of a molecule is a critical determinant of its efficacy and safety. The development of methods for the stereoselective synthesis of anilinopyrazole derivatives will be essential for producing enantiomerically pure compounds.

Integration of Cutting-Edge Experimental and Computational Techniques for Deeper Insights

The synergy between experimental and computational chemistry offers a powerful paradigm for accelerating research into anilinopyrazole derivatives. rsc.org This integrated approach allows for a more rational and efficient design and discovery process.

Computational tools are becoming increasingly sophisticated and can be employed to:

Predict Molecular Properties: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to understand the electronic structure and reactivity of anilinopyrazole derivatives, as demonstrated in corrosion inhibition studies. grc.org

Virtual Screening: Large virtual libraries of anilinopyrazole analogues can be screened against biological targets to identify potential drug candidates.

ADME/Tox Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds for synthesis and experimental testing.

Advanced experimental techniques that will play a crucial role include:

High-Throughput Screening (HTS): This will enable the rapid biological evaluation of large compound libraries generated through combinatorial synthesis.